2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Description

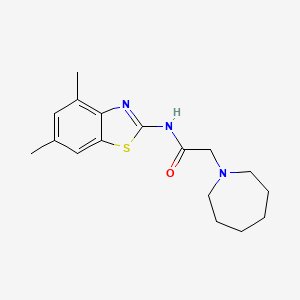

The compound 2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core substituted with methyl groups at the 4- and 6-positions, linked via an acetamide bridge to an azepane (7-membered cyclic amine) moiety. The azepane ring introduces conformational flexibility and basicity, which may enhance target binding or pharmacokinetic properties compared to rigid substituents like adamantane .

Properties

IUPAC Name |

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-12-9-13(2)16-14(10-12)22-17(19-16)18-15(21)11-20-7-5-3-4-6-8-20/h9-10H,3-8,11H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEQYORPIKMTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an azepane ring and a benzothiazole moiety, which are significant for its biological interactions.

Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities, including:

- Inhibition of Glycine Transporter 1 (GlyT1) : The azepane structure enhances the potency of inhibitors targeting GlyT1, a transporter implicated in several neurological disorders. For instance, modifications to the azepane structure have led to compounds with improved inhibitory effects on GlyT1, suggesting that similar modifications could enhance the activity of this compound .

Antinociceptive Effects

A study demonstrated that derivatives of benzothiazole exhibited significant antinociceptive activity in animal models. The presence of the azepane ring may contribute to this effect by enhancing central nervous system penetration and modulating pain pathways .

Anticancer Properties

Benzothiazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Study on GlyT1 Inhibition

A notable study focused on the modification of piperidine to azepane in sulfonamide derivatives leading to increased potency against GlyT1. The most potent compound in this series had an IC50 value of 37 nM, indicating significant potential for treating conditions like schizophrenia .

Analgesic Activity Evaluation

In vivo studies have shown that certain benzothiazole derivatives possess analgesic properties. These studies typically involve administering varying doses to assess pain relief compared to control groups. The findings suggest that structural modifications can lead to enhanced efficacy .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds related to benzothiazoles. For example, derivatives of 4,6-dimethylbenzothiazole have shown promising results in reducing seizure activity in animal models. The mechanism often involves modulation of the GABAergic system, which is crucial for maintaining neuronal excitability and preventing seizures .

Antimicrobial Activity

Benzothiazole derivatives, including those similar to 2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features allow it to interact with inflammatory pathways. Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses .

Organic Electronics

The unique electronic properties of benzothiazole derivatives have led to their exploration in organic electronics. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to form charge-transfer complexes and their stability under operational conditions .

Polymer Chemistry

In polymer science, benzothiazole-based compounds are being investigated as additives that enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve performance characteristics such as tensile strength and thermal resistance .

Synthesis and Evaluation

A study focusing on the synthesis of benzothiazole derivatives reported successful modifications that enhanced their biological activity. The synthesized compounds were evaluated for their anticonvulsant activity using a pentylenetetrazole-induced seizure model, demonstrating significant effects compared to control groups .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of understanding the structure-activity relationship of benzothiazole derivatives. By systematically modifying substituents on the benzothiazole ring or the azepane moiety, researchers have been able to identify key structural features that enhance biological activity while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

- Substituent Effects on Benzothiazole: 4,6-Dimethyl (target): Methyl groups enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., CF₃ in BTA) . 6-CF₃ (BTA, PZ-39): Trifluoromethyl groups improve metabolic stability and electron-deficient character, critical for CK-1δ inhibition .

- Adamantane: Provides steric bulk, stabilizing crystal structures via van der Waals interactions . Triazine-Sulfanyl (PZ-39): Enables ABCG2 inhibition via triazine-mediated interactions, absent in other analogs .

Pharmacokinetic and Physicochemical Profiles

- Lipophilicity : Azepane (logP ~2.5 estimated) is less lipophilic than adamantane (logP ~3.8) but more than methoxy-substituted analogs, influencing blood-brain barrier penetration .

- Solubility : The 4,6-dimethyl substitution may reduce aqueous solubility compared to polar groups (e.g., methoxy), necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.